N~3~-Formyl-N~3~-(5-nitro-1,3-thiazol-2-yl)-beta-alaninamide
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Overview
Description
N~3~-Formyl-N~3~-(5-nitro-1,3-thiazol-2-yl)-beta-alaninamide is a synthetic organic compound that features a thiazole ring, a nitro group, and a formyl group. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-Formyl-N~3~-(5-nitro-1,3-thiazol-2-yl)-beta-alaninamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazole Ring: Starting with a precursor such as 2-aminothiazole, the nitro group can be introduced via nitration reactions.
Formylation: The formyl group can be introduced using formylating agents like formic acid or formyl chloride.
Coupling with Beta-Alanine: The final step involves coupling the thiazole derivative with beta-alanine under suitable conditions, possibly using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N~3~-Formyl-N~3~-(5-nitro-1,3-thiazol-2-yl)-beta-alaninamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The formyl group can be reduced to a hydroxyl group.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
N~3~-Formyl-N~3~-(5-nitro-1,3-thiazol-2-yl)-beta-alaninamide may have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the development of new materials or as a catalyst.
Mechanism of Action
The mechanism of action of N3-Formyl-N~3~-(5-nitro-1,3-thiazol-2-yl)-beta-alaninamide would depend on its specific interactions with biological targets. The nitro group and thiazole ring may interact with enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N~3~-Formyl-N~3~-(5-nitro-1,3-thiazol-2-yl)-glycinamide
- N~3~-Formyl-N~3~-(5-nitro-1,3-thiazol-2-yl)-alaninamide
Uniqueness
N~3~-Formyl-N~3~-(5-nitro-1,3-thiazol-2-yl)-beta-alaninamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
50384-06-0 |
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Molecular Formula |
C7H8N4O4S |
Molecular Weight |
244.23 g/mol |
IUPAC Name |
3-[formyl-(5-nitro-1,3-thiazol-2-yl)amino]propanamide |
InChI |
InChI=1S/C7H8N4O4S/c8-5(13)1-2-10(4-12)7-9-3-6(16-7)11(14)15/h3-4H,1-2H2,(H2,8,13) |
InChI Key |
WOWYCMINZHTTRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=N1)N(CCC(=O)N)C=O)[N+](=O)[O-] |
Origin of Product |
United States |
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